4-(2,5-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2,5-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core.
Preparation Methods
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(2,5-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its anticancer properties, particularly in targeting CDK2/cyclin A2, which is crucial for cell cycle regulation.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The molecular targets include key residues in the active site of CDK2, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine and triazolo[4,3-b]pyridazine derivatives. These compounds share structural similarities but may differ in their specific biological activities and potency. The uniqueness of 4-(2,5-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its dual activity against cancer cell lines and CDK2 inhibition .
Properties
Molecular Formula |
C21H21N7O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H21N7O3/c1-11-20-15(14-9-13(30-3)5-6-16(14)31-4)10-19(29)22-21(20)28(25-11)18-8-7-17-24-23-12(2)27(17)26-18/h5-9,15H,10H2,1-4H3,(H,22,29) |
InChI Key |
FOYQYLUKSLVYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=CC(=C3)OC)OC)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
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